Benzocaine-(ethyl-d5)

Catalog No.
S12783293
CAS No.
M.F
C9H11NO2
M. Wt
170.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzocaine-(ethyl-d5)

Product Name

Benzocaine-(ethyl-d5)

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-aminobenzoate

Molecular Formula

C9H11NO2

Molecular Weight

170.22 g/mol

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2

InChI Key

BLFLLBZGZJTVJG-ZBJDZAJPSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N

Ethyl-d5 4-aminobenzoate, also known as Ethyl 4-aminobenzoate-d5, is a deuterated derivative of Ethyl 4-aminobenzoate, with the molecular formula C₉H₆D₅NO₂ and a molecular weight of approximately 170.22 g/mol. It is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen, replacing regular hydrogen atoms in the compound. This modification not only alters its physical properties but also enhances its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry due to the distinct spectral signatures provided by deuterium.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. This transformation is significant in organic synthesis as it can lead to compounds with different biological activities.
  • Hydrolysis: Under acidic or basic conditions, Ethyl-d5 4-aminobenzoate can hydrolyze to yield p-aminobenzoic acid and ethanol. This reaction is important for understanding the compound's behavior in biological systems .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful for synthesizing more complex molecules.

Several methods can be employed to synthesize Ethyl-d5 4-aminobenzoate:

  • Deuterated Reduction: Starting from commercially available p-nitrobenzoic acid, the compound can be reduced using deuterated reducing agents such as lithium aluminum deuteride.
  • Esterification: Reacting p-aminobenzoic acid with deuterated ethanol in the presence of acid catalysts leads to the formation of Ethyl-d5 4-aminobenzoate.
  • Nucleophilic Substitution: The reaction of deuterated ethyl bromide with p-aminobenzoic acid can yield the desired compound through nucleophilic substitution mechanisms .

Ethyl-d5 4-aminobenzoate finds applications in various fields:

  • Analytical Chemistry: Its unique isotopic composition makes it an excellent internal standard for NMR and mass spectrometry, aiding in quantitative analysis.
  • Pharmaceutical Research: It serves as a model compound for studying drug metabolism and pharmacokinetics due to its structural similarities with common pharmaceutical agents.
  • Biological Studies: Used in studies involving enzyme kinetics and metabolic pathways where tracking isotopic labels is crucial .

Research on the interactions of Ethyl-d5 4-aminobenzoate with biological systems is still emerging. Preliminary studies suggest that it may interact with various enzymes involved in drug metabolism. Its isotopic labeling allows researchers to trace its metabolic pathways more effectively than non-labeled compounds, providing insights into its pharmacological effects and potential toxicity .

Ethyl-d5 4-aminobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 4-AminobenzoateC₉H₁₁NO₂Non-deuterated version; widely used anesthetic.
BenzocaineC₉H₁₁NO₂Local anesthetic; similar structure; lacks deuterium.
p-Aminobenzoic AcidC₇H₉NO₂Parent compound; no ethyl group; used in sunscreen formulations.
Ethyl-d3 4-AminobenzoateC₉H₈D₃NO₂Similar isotopic labeling; fewer deuterium atoms compared to Ethyl-d5 variant.

Ethyl-d5 4-aminobenzoate's unique isotopic composition not only differentiates it from these compounds but also enhances its utility in research settings where tracking molecular behavior is essential .

Acid-Catalyzed Esterification of Para-Aminobenzoic Acid with Deuterated Ethanol

The synthesis of ethyl-d5 4-aminobenzoate, a deuterated derivative of benzocaine, represents a specialized application of Fischer esterification methodology utilizing deuterated ethanol as the alkylating agent [9] [31]. The fundamental reaction involves the acid-catalyzed condensation of para-aminobenzoic acid with deuterated ethanol to form the corresponding deuterated ethyl ester, following the classical Fischer esterification mechanism [32] [33].

The mechanistic pathway proceeds through six distinct steps, characterized by the acronym protonation-addition-deprotonation-protonation-elimination-deprotonation [31]. Initially, the carbonyl oxygen of para-aminobenzoic acid undergoes protonation by the acid catalyst, creating an electrophilic center that facilitates nucleophilic attack by the deuterated ethanol molecule [32]. The nucleophilic addition of deuterated ethanol to the protonated carboxylic acid results in the formation of a tetrahedral intermediate, which subsequently undergoes proton transfer processes [31] [33].

The use of deuterated ethanol in this esterification process requires careful consideration of reaction conditions to maintain the isotopic integrity of the deuterium atoms [24]. Research has demonstrated that deuterium exchange reactions can occur under acidic conditions, potentially leading to isotopic scrambling if reaction parameters are not optimized [23] [26]. The acid catalyst selection plays a crucial role in determining both reaction efficiency and deuterium retention, with sulfuric acid and para-toluenesulfonic acid being commonly employed catalysts [34].

Table 1: Reaction Conditions for Deuterated Benzocaine Synthesis

ParameterOptimal RangeReference Value
Temperature60-110°C80°C [34]
Reaction Time1-10 hours4-6 hours [31]
Acid Catalyst Concentration5-15% by volume10% [18]
Deuterated Ethanol Excess2-5 equivalents3 equivalents [9]

The reaction equilibrium nature of Fischer esterification necessitates the removal of water byproducts or the use of excess deuterated ethanol to drive the reaction toward completion [31] [32]. Dean-Stark distillation apparatus or molecular sieves are commonly employed to remove water and prevent reverse hydrolysis reactions [34]. The isotopic enrichment of the final product depends heavily on the purity of the deuterated ethanol starting material and the prevention of hydrogen-deuterium exchange during the reaction process [24].

Optimization of Deuterium Incorporation Efficiency

Achieving high deuterium incorporation efficiency in the synthesis of ethyl-d5 4-aminobenzoate requires systematic optimization of multiple reaction parameters [13] [48]. The deuterium kinetic isotope effect plays a significant role in determining the final isotopic composition of the product, with carbon-deuterium bonds being approximately six to seven times stronger than carbon-hydrogen bonds [39] [41].

Temperature optimization represents a critical factor in maximizing deuterium retention during the esterification process [28] [30]. Lower reaction temperatures generally favor deuterium retention due to reduced thermal energy that could promote isotopic exchange reactions [23]. However, excessively low temperatures may result in incomplete conversion and extended reaction times [28]. Research indicates that temperatures between 70-90°C provide an optimal balance between reaction rate and deuterium incorporation efficiency [30].

The molar ratio of deuterated ethanol to para-aminobenzoic acid significantly influences the final deuterium content of the product [28]. Studies employing varying molar ratios have demonstrated that a 3:1 to 4:1 excess of deuterated ethanol maximizes both conversion efficiency and isotopic purity [30]. Higher ratios may improve deuterium incorporation but result in increased costs and waste generation, particularly important considerations for large-scale synthesis [45].

Table 2: Deuterium Incorporation Efficiency Under Various Conditions

Temperature (°C)Ethanol:Acid RatioDeuterium Incorporation (%)Reaction Time (hours)
702:192.38
803:196.86
904:198.14
1005:197.23

Catalyst selection and concentration optimization are essential for maintaining high deuterium incorporation while achieving acceptable reaction rates [26] [28]. Sulfuric acid concentrations between 5-10% by volume have been shown to provide optimal catalytic activity without promoting excessive deuterium-hydrogen exchange [18]. Alternative acid catalysts, including para-toluenesulfonic acid and Lewis acids such as scandium triflate, have been investigated for their ability to minimize isotopic exchange while maintaining catalytic efficiency [34].

Solvent selection for the esterification reaction can impact deuterium incorporation efficiency through various mechanisms [36]. Non-protic solvents such as toluene or hexane facilitate Dean-Stark water removal while minimizing opportunities for deuterium exchange [34]. The use of deuterated solvents, while expensive, can further enhance overall deuterium incorporation by eliminating potential sources of protium contamination [36].

Industrial-Scale Production Challenges and Purification Techniques

The industrial-scale production of ethyl-d5 4-aminobenzoate presents unique challenges related to cost management, isotopic purity maintenance, and process scalability [16] [45]. The high cost of deuterated starting materials necessitates process optimization to minimize waste and maximize deuterium utilization efficiency [45]. Economic considerations become particularly important when scaling reactions from laboratory to industrial production volumes [49].

Process scalability challenges include maintaining uniform temperature distribution in large-scale reactors and ensuring adequate mixing to prevent local concentration gradients that could promote undesired side reactions [16]. The heat-sensitive nature of deuterated compounds requires careful thermal management to prevent isotopic scrambling during large-scale synthesis [48]. Continuous flow reactor systems have emerged as a promising approach for addressing these challenges, offering improved temperature control and reduced residence times [19].

Purification of deuterated benzocaine derivatives requires specialized techniques to maintain isotopic purity while achieving the high chemical purity standards required for pharmaceutical applications [22]. Traditional recrystallization methods can be employed, but careful attention must be paid to solvent selection to prevent deuterium-hydrogen exchange [17]. Ethanol recrystallization, while commonly used for non-deuterated benzocaine, poses risks of isotopic dilution when applied to deuterated variants [17].

Table 3: Industrial Production Challenges and Solutions

ChallengeImpactProposed Solution
Deuterated Reagent Cost10-50x higher than protiated equivalents [45]Process optimization and recycling [49]
Isotopic Purity MaintenanceProduct degradation during purification [48]Low-temperature crystallization [22]
Scale-up Heat ManagementThermal decomposition and exchange [16]Continuous flow processing [19]
Waste MinimizationEconomic and environmental concerns [45]Solvent recovery systems [22]

Quality control for industrial-scale deuterated benzocaine production requires specialized analytical techniques capable of accurately determining both chemical purity and isotopic composition [1] [4]. Nuclear magnetic resonance spectroscopy serves as the primary method for deuterium content determination, with carbon-13 nuclear magnetic resonance providing complementary structural confirmation [22]. Mass spectrometry techniques, particularly high-resolution mass spectrometry, enable precise molecular weight determination and isotopic pattern analysis [4].

The development of robust analytical methods for routine quality control represents a significant challenge for industrial production [46]. These methods must be capable of detecting trace levels of protium contamination while providing rapid throughput for process monitoring [46]. Automated analytical systems incorporating multiple detection techniques have been developed to address these requirements while maintaining cost-effectiveness for large-scale operations [22].

Nuclear magnetic resonance spectroscopy provides the most definitive and comprehensive method for characterizing Ethyl-d5 4-aminobenzoate and confirming the deuterium incorporation pattern. The unique spectral features arising from deuterium substitution create distinctive fingerprint patterns that enable unambiguous identification and quantification of the isotopic enrichment.

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectrum of Ethyl-d5 4-aminobenzoate exhibits dramatically simplified patterns compared to its non-deuterated analog due to the replacement of five hydrogen atoms with deuterium isotopes [1] [2]. The deuterium substitution occurs specifically in the ethyl ester moiety, where both the methyl group (CD₃) and methylene group (CD₂) are perdeuterated, resulting in the molecular formula C₉H₆D₅NO₂ [3] [4].

In conventional proton nuclear magnetic resonance analysis of the non-deuterated ethyl 4-aminobenzoate, characteristic signals appear at approximately 7.84 parts per million for the ortho aromatic protons adjacent to the carbonyl group, 6.62 parts per million for the ortho aromatic protons adjacent to the amino group, 4.31 parts per million for the methylene quartet, and 1.35 parts per million for the methyl triplet [5] [6]. However, in Ethyl-d5 4-aminobenzoate, the signals corresponding to the ethyl ester protons are completely absent, leaving only the aromatic protons and amino group protons visible in the spectrum [7] [8].

The aromatic region retains its characteristic splitting patterns, with the para-disubstituted benzene ring generating two sets of equivalent protons. The amino group protons typically appear as a broad singlet around 4.16 parts per million, representing the two hydrogen atoms that remain non-deuterated in the target compound [5]. This selective deuteration pattern creates an unmistakable spectral signature that serves as definitive confirmation of successful isotopic substitution.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals significant isotope effects that provide detailed structural information about Ethyl-d5 4-aminobenzoate. Deuterium substitution induces measurable chemical shift perturbations in the ¹³C spectrum, particularly affecting carbons directly bonded to deuterium atoms and those in proximity to the deuteration sites [9] [10].

The carbon atoms of the deuterated ethyl group exhibit characteristic upfield shifts relative to their non-deuterated counterparts. The deuterated methyl carbon typically shows an isotope-induced shift of approximately 0.2 to 0.3 parts per million upfield, while the deuterated methylene carbon displays a similar magnitude of perturbation [10] [11]. These isotope effects arise from the altered vibrational characteristics of carbon-deuterium bonds compared to carbon-hydrogen bonds, reflecting the increased mass and reduced zero-point energy of deuterium [9].

The carbonyl carbon resonance may also experience minor long-range deuterium isotope effects, typically manifesting as shifts of 0.02 to 0.04 parts per million [10]. These effects provide additional confirmation of the deuterium incorporation and can be used to verify the structural integrity of the molecule following isotopic substitution.

Carbon PositionNon-deuterated δ (ppm)Deuterated δ (ppm)Isotope Effect (ppm)
Carbonyl C=O166.8166.780.02
Aromatic C-4151.0151.00.00
Aromatic C-1119.7119.70.00
Aromatic C-2,6131.5131.50.00
Aromatic C-3,5113.7113.70.00
OCH₂ → OCD₂60.360.00.30
CH₃ → CD₃14.414.10.30

Deuterium Nuclear Magnetic Resonance Spectroscopy

Direct observation of deuterium nuclei provides unambiguous confirmation of isotopic incorporation and enables quantitative assessment of deuterium enrichment levels. Deuterium nuclear magnetic resonance operates at significantly lower frequencies than proton nuclear magnetic resonance, typically around 46 megahertz in a 7 Tesla magnetic field, and exhibits a chemical shift range similar to proton nuclear magnetic resonance but with characteristically broad linewidths [12] [13].

The deuterium nuclear magnetic resonance spectrum of Ethyl-d5 4-aminobenzoate displays two distinct resonances corresponding to the deuterated methyl and methylene environments [13] [14]. The deuterated methyl group appears as a broad signal around 1.3 parts per million, while the deuterated methylene group resonates near 4.3 parts per million, mirroring the chemical shift positions observed in the proton spectrum of the non-deuterated analog [14].

Integration of these deuterium signals provides quantitative information about the isotopic enrichment level. For pharmaceutical-grade Ethyl-d5 4-aminobenzoate, isotopic purity typically exceeds 99 atom percent deuterium, as confirmed by the relative integration ratios and the absence of residual proton signals in the corresponding chemical shift regions [15] [2].

Mass Spectrometric Analysis of Isotopic Purity

Mass spectrometry serves as the primary analytical tool for determining the isotopic purity and structural integrity of Ethyl-d5 4-aminobenzoate. The technique provides quantitative measurement of deuterium incorporation through analysis of isotopologue distributions and enables detection of incomplete deuteration or isotopic scrambling during synthesis.

Electrospray Ionization High-Resolution Mass Spectrometry

Electrospray ionization coupled with high-resolution mass spectrometry offers exceptional sensitivity and accuracy for isotopic purity determination in Ethyl-d5 4-aminobenzoate [16] [17]. The molecular ion peak of fully deuterated Ethyl-d5 4-aminobenzoate appears at mass-to-charge ratio 170.22, representing a 5.03 dalton increase from the non-deuterated analog at 165.19 [1] [3].

The isotopologue distribution provides detailed information about the deuteration completeness. Fully deuterated molecules (D₅) generate the base peak, while partially deuterated species (D₄, D₃, D₂, D₁, D₀) appear at progressively lower masses with relative abundances that reflect the isotopic purity [16] [17]. High-purity samples exhibit greater than 99% abundance for the D₅ isotopologue, with minimal contributions from partially deuterated species.

The mass spectral fragmentation pattern of Ethyl-d5 4-aminobenzoate reveals characteristic neutral losses that confirm the deuterium positioning. Loss of the deuterated ethoxy group (OCD₂CD₃, 48.05 daltons) generates a prominent fragment ion at mass-to-charge ratio 122, corresponding to the para-aminobenzoyl cation [18]. Additional fragmentation pathways include loss of the deuterated ethyl group (CD₂CD₃, 33.05 daltons) and loss of individual deuterated methyl groups (CD₃, 18.04 daltons).

Isotopic Enrichment Quantification Methods

Quantitative determination of isotopic purity employs mathematical analysis of the isotopologue peak intensities observed in the mass spectrum [16] [17]. The isotopic enrichment percentage is calculated using the formula:

Isotopic Purity (%) = (I₅ / Σ(I₀ + I₁ + I₂ + I₃ + I₄ + I₅)) × 100

where Iₙ represents the integrated intensity of the isotopologue containing n deuterium atoms [17].

For pharmaceutical-grade Ethyl-d5 4-aminobenzoate, typical isotopic purity values range from 98.0% to 99.9%, depending on the synthetic methodology and purification procedures employed [15] [2]. Isotopic scrambling or incomplete deuteration manifests as increased abundances of the lower mass isotopologues, providing diagnostic information about synthetic efficiency and potential impurities.

IsotopologueMass (m/z)Typical Abundance (%)Maximum Acceptable (%)
D₅ (Target)170.2299.0-99.9>98.0
D₄169.210.1-0.8<1.5
D₃168.200.0-0.2<0.5
D₂167.190.0-0.1<0.3
D₁166.180.0-0.1<0.2
D₀165.170.0-0.1<0.2

Collision-Induced Dissociation Analysis

Tandem mass spectrometry employing collision-induced dissociation provides structural confirmation and enables detection of isotopic scrambling or rearrangement processes [19] [20]. The fragmentation behavior of Ethyl-d5 4-aminobenzoate under controlled collision energies reveals the stability of deuterium incorporation and the absence of hydrogen-deuterium exchange during the analytical process.

Primary fragmentation pathways involve cleavage of the ester bond, generating the para-aminobenzoyl cation (m/z 122) and the deuterated ethoxy radical. Secondary fragmentation includes decarboxylation to yield the para-aminobenzyl cation and further decomposition of the aromatic ring system. The retention of deuterium in specific fragment ions confirms the covalent nature of the isotopic substitution and rules out adventitious deuterium incorporation through exchange processes [19].

Infrared and Raman Spectroscopic Differentiation from Non-Deuterated Forms

Vibrational spectroscopy provides unambiguous differentiation between Ethyl-d5 4-aminobenzoate and its non-deuterated analog through analysis of isotope-induced frequency shifts in the infrared and Raman spectra. The significantly different vibrational characteristics of carbon-deuterium versus carbon-hydrogen bonds create distinctive spectral signatures that enable rapid identification and purity assessment.

Infrared Spectroscopic Characteristics

The infrared spectrum of Ethyl-d5 4-aminobenzoate exhibits characteristic absorption bands in the carbon-deuterium stretching region between 2000 and 2300 wavenumbers, which is typically devoid of absorption in non-deuterated organic compounds [21] [22]. This "silent region" in conventional infrared spectroscopy becomes highly diagnostic for deuterated molecules, providing unambiguous confirmation of isotopic substitution.

The deuterated methyl group (CD₃) generates a characteristic absorption pattern around 2200 wavenumbers, corresponding to the asymmetric and symmetric carbon-deuterium stretching vibrations [21]. The deuterated methylene group (CD₂) produces additional bands near 2100 wavenumbers, reflecting the different local symmetry environment compared to the methyl deuterium atoms.

Isotope effects on other vibrational modes provide supplementary structural information. The carbon-carbon stretching vibrations of the ethyl chain exhibit modest downfield shifts of 10 to 30 wavenumbers due to the altered reduced masses of the deuterated substituents [23] [24]. The ester carbonyl stretching frequency shows minimal perturbation, typically shifting less than 5 wavenumbers, confirming that deuteration does not significantly affect the electronic structure of the aromatic system.

Vibrational ModeNon-deuterated (cm⁻¹)Deuterated (cm⁻¹)Frequency Shift
C-H stretch (CH₃)2980, 2940-Complete loss
C-H stretch (CH₂)2920, 2850-Complete loss
C-D stretch (CD₃)-2220, 2180New bands
C-D stretch (CD₂)-2110, 2090New bands
C=O stretch16821680-2
Aromatic C=C1596, 15131596, 15130
C-O stretch12801275-5

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to carbon-deuterium stretching modes and reduced interference from water absorption [25] [26]. The carbon-deuterium stretching region in the Raman spectrum exhibits strong, well-resolved bands that enable quantitative assessment of deuterium incorporation levels.

The Raman spectrum of Ethyl-d5 4-aminobenzoate displays intense peaks around 2200 and 2100 wavenumbers corresponding to the deuterated methyl and methylene groups, respectively [26]. The intensity ratio of these peaks provides information about the relative deuteration efficiency at each carbon position and can detect incomplete substitution or isotopic scrambling.

The aromatic ring breathing modes and carbon-carbon stretching vibrations show characteristic isotope effects that confirm structural integrity following deuteration. The para-disubstituted benzene ring modes remain largely unperturbed, appearing at frequencies within 5 wavenumbers of the non-deuterated analog, demonstrating that isotopic substitution does not alter the aromatic electronic structure [26].

Quantitative Isotopic Purity Assessment

Vibrational spectroscopy enables quantitative determination of deuterium enrichment through analysis of peak intensity ratios and residual carbon-hydrogen stretching absorptions [22] [27]. The absence of absorption in the 2800 to 3000 wavenumber region confirms complete deuteration of the ethyl substituent, while any residual peaks in this region indicate incomplete isotopic substitution.

The intensity of carbon-deuterium stretching bands correlates directly with the deuterium content, enabling construction of calibration curves for quantitative analysis. Integration of the carbon-deuterium stretching region relative to aromatic reference bands provides a ratiometric measurement that is independent of sample concentration and pathlength variations [27].

For pharmaceutical-grade Ethyl-d5 4-aminobenzoate, the complete absence of carbon-hydrogen stretching absorptions coupled with strong carbon-deuterium bands confirms isotopic purity exceeding 98 atom percent deuterium. Trace impurities or partial deuteration manifest as weak residual absorptions in the carbon-hydrogen region, enabling detection of isotopic purity degradation during storage or handling [22] [27].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.110362323 Da

Monoisotopic Mass

170.110362323 Da

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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